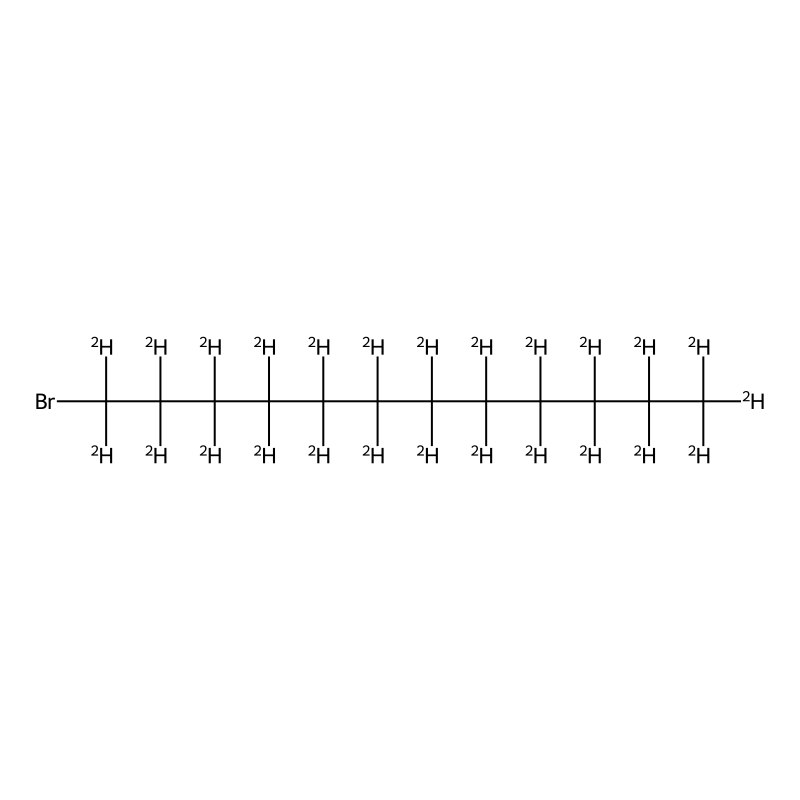1-Bromododecane-d25

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-Bromododecane-d25 is a deuterated derivative of 1-bromododecane, a halogenated hydrocarbon with the molecular formula C₁₂H₂₅Br. It is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various chemical and biological studies. The compound appears as a colorless to light yellow liquid, is insoluble in water, but soluble in organic solvents such as ethanol and ether . Its chemical structure includes a long hydrophobic alkyl chain, which contributes to its unique properties and applications.
Solid-State NMR Spectroscopy
1-Bromododecane-d25 is commonly used in solid-state nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of complex molecules and materials. By selectively deuterating specific positions in the molecule, researchers can eliminate unwanted background signals from hydrogen atoms, allowing them to focus on the signals of interest from other nuclei. This technique is particularly beneficial for studying systems with low mobility, such as polymers, membranes, and crystals [, ].
Neutron Scattering
1-Bromododecane-d25 finds application in neutron scattering experiments due to the different scattering properties of hydrogen and deuterium for neutrons. This allows researchers to selectively probe different components within a complex system and obtain information about their structure and dynamics. For instance, 1-bromododecane-d25 can be used to study the organization of lipids in membranes or the self-assembly of polymers in solution [, ].
- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles, such as amines, leading to the formation of alkyldimethylamines.
- Elimination Reactions: Under certain conditions, it may also participate in elimination reactions to form alkenes.
- Reactivity with Strong Bases: It is incompatible with strong bases, which can lead to dehydrobromination reactions .
1-Bromododecane-d25 exhibits antimicrobial properties, making it relevant in the synthesis of disinfectants and surfactants. It serves as an intermediate in producing quaternary ammonium compounds that are widely used for their germicidal properties. Its biological activity can be attributed to its structure, which allows it to interact effectively with biological membranes .
The synthesis of 1-bromododecane-d25 typically involves the reaction of 1-dodecanol with hydrobromic acid in the presence of sulfuric acid. The process includes the following steps:
- Preparation: 1-dodecanol is added to an enameled glass reaction pot and cooled.
- Addition of Acid: Sulfuric acid is slowly introduced while stirring for one hour.
- Hydrobromic Acid Addition: Hydrobromic acid is added, and the mixture is heated gradually to 90-95°C for eight hours.
- Separation: After cooling, the layers are separated, and the oil layer is adjusted to pH 8 using dilute alkali.
- Distillation: The product is distilled under reduced pressure to collect fractions at 140-200°C .
1-Bromododecane-d25 has various applications:
- Organic Synthesis: It is primarily used as an intermediate in synthesizing surfactants and pharmaceuticals.
- Research: Due to its deuterated nature, it serves as a stable isotope in studies involving NMR spectroscopy and other analytical techniques.
- Production of Specialty Chemicals: It is utilized in the production of insect pheromones and phase transfer catalysts .
Studies involving 1-bromododecane-d25 often focus on its interactions with biological systems and other chemical compounds. Its role as an antimicrobial agent makes it significant in evaluating its effectiveness against various microorganisms. Additionally, its behavior in nucleophilic substitution reactions provides insights into reaction mechanisms involving alkyl halides .
Several compounds share structural similarities with 1-bromododecane-d25. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromododecane | C₁₂H₂₅Br | Non-deuterated version; widely used in organic synthesis. |
| 1-Bromohexadecane | C₁₆H₃₃Br | Longer carbon chain; used in similar applications but with different physical properties. |
| Dodecanol | C₁₂H₂₆O | Alcohol counterpart; used as a precursor for bromination reactions. |
| Benzylbromide | C₇H₇Br | Aromatic compound; differs significantly in reactivity due to the presence of a benzene ring. |
The uniqueness of 1-bromododecane-d25 lies in its deuterated form, which allows for specific applications in isotopic labeling and analytical chemistry that are not possible with its non-deuterated counterparts .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








